Cobalt hydroxide oxide

Vue d'ensemble

Description

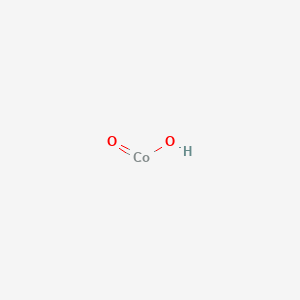

Cobalt hydroxide oxide, also known as cobalt oxyhydroxide, is a compound with the chemical formula CoOOH. It is an important material in various technological applications due to its unique electrochemical properties. This compound is often used in energy storage devices, catalysis, and as a precursor for other cobalt-based materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobalt hydroxide oxide can be synthesized through several methods, including chemical precipitation, hydrothermal synthesis, and electrochemical deposition. One common method involves the oxidation of cobalt hydroxide (Co(OH)₂) in an alkaline medium. The reaction typically occurs at temperatures ranging from 50 to 90°C, and the transformation process is influenced by the OH⁻:Co²⁺ ratio and aging time .

Industrial Production Methods: In industrial settings, this compound is often produced through controlled oxidation processes. The starting material, cobalt hydroxide, is subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions, including temperature, pH, and concentration of the oxidizing agent, are carefully controlled to obtain the desired product with specific properties .

Analyse Des Réactions Chimiques

Types of Reactions: Cobalt hydroxide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Co(OH)₂ + H₂O₂ → CoOOH + H₂O

Reduction: CoOOH + H₂ → Co(OH)₂ + H₂O

Applications De Recherche Scientifique

Energy Storage Applications

Cobalt hydroxide oxide has emerged as a promising material for energy storage systems, particularly in supercapacitors and batteries.

Supercapacitors

- Performance : β-Cobalt hydroxide has been identified as an efficient electrode material for supercapacitors due to its high theoretical capacitance and environmental friendliness. Research indicates that it exhibits superior electrochemical performance compared to other transition metal oxides .

- Case Study : A study demonstrated the synthesis of β-Co(OH)₂ nanostructures that provide enhanced charge storage capabilities, achieving capacitance values significantly higher than conventional materials. This was attributed to the increased surface area and improved conductivity of the nanostructures .

| Material | Theoretical Capacitance (F/g) | Conductivity (S/m) |

|---|---|---|

| β-Cobalt Hydroxide | 1000 | 10 |

| Activated Carbon | 200 | 5 |

Batteries

- Lithium-Ion Batteries : this compound serves as a cathode material in lithium-ion batteries, contributing to enhanced energy density and cycle stability. The layered structure of Co(OH)₂ facilitates lithium ion intercalation, improving battery performance .

- Case Study : Research on Co(OH)₂ as a cathode material showed that it could achieve a discharge capacity of over 150 mAh/g after 100 cycles, highlighting its potential for commercial battery applications .

Catalysis

This compound is widely used in catalysis due to its unique structural properties and catalytic activity.

Oxidation Reactions

- Application : Co(OH)₂ is utilized in oxidation reactions within chemical and petrochemical industries. It acts as a catalyst for the oxidation of organic compounds, enhancing reaction rates and selectivity .

- Case Study : A study investigated the oxidation of cobalt hydroxide under pressurized oxygen environments, revealing that the compound can effectively catalyze the transformation of various substrates into valuable products .

| Reaction Type | Catalyst | Conversion Rate (%) |

|---|---|---|

| Organic Oxidation | Co(OH)₂ | 85 |

| Hydrocarbon Oxidation | Co(OH)₂ | 90 |

Material Science

This compound has significant implications in materials science, particularly in the development of advanced materials.

Nanocomposites

- Graphene Hybrids : The combination of cobalt hydroxide with graphene has led to the creation of nanocomposites that exhibit enhanced electrochemical properties. These hybrids are being explored for applications in sensors and energy storage devices due to their high surface area and conductivity .

- Case Study : Research demonstrated that cobalt hydroxide/graphene composites achieved remarkable electrochemical performance with specific capacitance values exceeding those of pure graphene composites .

Environmental Applications

This compound also shows potential in environmental remediation.

Heavy Metal Removal

- Application : Due to its high adsorption capacity, cobalt hydroxide can be employed to remove heavy metals from wastewater. Its surface properties allow it to bind heavy metal ions effectively, making it a viable option for water purification processes.

- Case Study : A study showed that Co(OH)₂ could remove over 90% of lead ions from contaminated water within a short contact time, demonstrating its effectiveness in environmental cleanup efforts .

Mécanisme D'action

The mechanism of action of cobalt hydroxide oxide in various applications is primarily based on its redox properties. In electrochemical reactions, this compound can undergo reversible oxidation and reduction, making it an effective catalyst. For example, in the oxygen evolution reaction, this compound facilitates the formation of oxygen gas from water by providing active sites for the reaction to occur .

Comparaison Avec Des Composés Similaires

Cobalt hydroxide oxide can be compared with other cobalt-based compounds such as cobalt hydroxide (Co(OH)₂), cobalt oxide (Co₃O₄), and cobalt carbonate (CoCO₃):

Cobalt Hydroxide (Co(OH)₂): Unlike this compound, cobalt hydroxide is less stable and more prone to oxidation.

Cobalt Oxide (Co₃O₄): Cobalt oxide is another important cobalt-based material with applications in catalysis and energy storage.

Cobalt Carbonate (CoCO₃): Cobalt carbonate is used in similar applications but has different chemical properties and reactivity.

This compound stands out due to its unique combination of electrochemical properties, making it particularly suitable for applications in energy storage and catalysis.

Activité Biologique

Cobalt hydroxide oxide (Co(OH)₂) is a compound of increasing interest in various fields, particularly due to its biological activities and potential applications in medicine and environmental science. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial properties, effects on human health, and mechanisms of action.

Overview of this compound

This compound is primarily known for its role in catalysis, particularly in the oxygen evolution reaction (OER), but its biological activities are gaining attention. The compound exhibits a range of biological effects, including antimicrobial, anticancer, and immunomodulatory properties.

Antimicrobial Activity

Cobalt compounds, including this compound, have demonstrated significant antimicrobial properties. Research indicates that cobalt nanoparticles (Co NPs) can induce the production of reactive oxygen species (ROS), which play a crucial role in inhibiting various pathogens such as bacteria and fungi. The mechanisms of action include:

- Bacterial Cell Death : Co(II) ions can bind to bacterial DNA, disrupting cellular processes and leading to cell death through oxidative stress mechanisms induced by ROS production .

- Inhibition of DNA Repair : Cobalt can inhibit the function of RecBCD, a critical component in bacterial DNA repair pathways, thereby enhancing the susceptibility of bacteria to damage .

Case Study: Cobalt Hydroxide as an Antimicrobial Agent

A study conducted by Zhang et al. (2022) evaluated the efficacy of cobalt hydroxide nanoparticles against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability upon treatment with Co NPs, attributed to increased ROS levels and disruption of cellular integrity.

Immunomodulatory Effects

Cobalt plays a significant role in modulating immune responses. It has been shown to:

- Enhance Hematopoiesis : Cobalt stimulates erythropoietin (EPO) production via activation of hypoxia-inducible factor 1 (HIF-1), leading to increased red blood cell production .

- Influence Immune Cell Function : Cobalt can enhance T lymphocyte migration and activation, contributing to improved immune responses against infections .

Toxicological Profile

Despite its beneficial effects, this compound poses certain health risks. Studies have indicated that exposure to cobalt compounds can lead to respiratory issues and skin sensitization. For instance:

- Respiratory Effects : Epidemiological studies suggest a correlation between cobalt exposure and decreased lung function, highlighting the need for caution in occupational settings .

- Skin Sensitization : Cobalt compounds are classified as skin sensitisers, with significant reactions observed in human studies following exposure .

The biological activity of this compound is mediated through several mechanisms:

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage in microbial cells and contributes to its anticancer properties by inducing apoptosis in cancer cells .

- Genotoxicity : Cobalt ions can interfere with DNA repair mechanisms, leading to mutations and potential carcinogenic effects .

- Stabilization of HIF-1 : This stabilization enhances cellular adaptation to hypoxic conditions, promoting survival under low oxygen levels .

Summary Table: Biological Activities of this compound

Propriétés

IUPAC Name |

hydroxy(oxo)cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O.O/h;1H2;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHSXQSAISCVNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Co]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065171 | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.940 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12016-80-7 | |

| Record name | Cobalt oxyhydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12016-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCoO2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012016807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.